N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine

Medicinal Chemistry ADME Hydrogen Bonding

N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 87410-86-4) is a synthetic small-molecule 1,3,4-thiadiazole derivative with molecular formula C11H13N3S and exact mass 219.08302 g/mol. It features a 4-methylbenzyl substituent at the 5-position and an N-methyl group on the 2-amino moiety, distinguishing it from the primary-amine parent compound (CAS 39181-45-8).

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 87410-86-4
Cat. No. B12900737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
CAS87410-86-4
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NN=C(S2)NC
InChIInChI=1S/C11H13N3S/c1-8-3-5-9(6-4-8)7-10-13-14-11(12-2)15-10/h3-6H,7H2,1-2H3,(H,12,14)
InChIKeyAHASXIMGHJZHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 87410-86-4): Sourcing & Structural Identification for Research Procurement


N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 87410-86-4) is a synthetic small-molecule 1,3,4-thiadiazole derivative with molecular formula C11H13N3S and exact mass 219.08302 g/mol . It features a 4-methylbenzyl substituent at the 5-position and an N-methyl group on the 2-amino moiety, distinguishing it from the primary-amine parent compound (CAS 39181-45-8) [1]. The compound is primarily sourced for early-stage medicinal chemistry and agrochemical research, where the N-methyl modification alters hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to non-alkylated analogs [2].

Why N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Generic 1,3,4-Thiadiazol-2-amines


Within the 1,3,4-thiadiazol-2-amine chemotype, even modest structural changes produce measurable differences in physicochemical and ADME-related properties that directly impact experimental reproducibility. The N-methyl substitution on the target compound reduces the hydrogen-bond donor count from 2 (primary amine) to 1 (secondary amine) [1], while also lowering the computed LogP by approximately 0.4–0.7 units compared to the non-methylated benzyl analog . These shifts alter solubility, membrane permeability, and target-binding pharmacophore complementarity. Positional isomerism of the methyl group on the benzyl ring (para vs. meta, CAS 87410-80-8) further modulates molecular shape and electronic distribution, meaning that in-class compounds are not functionally interchangeable without re-validation of assay conditions .

Quantitative Differentiation of N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine from Closest Analogs


N-Methylation Reduces Hydrogen-Bond Donor Count vs. Primary Amine Analog (CAS 39181-45-8)

N-Methyl substitution converts the 2-amino group from a primary amine (2 H-bond donors) to a secondary amine (1 H-bond donor), a structural change that systematically alters solubility, permeability, and target engagement [1]. The non-methylated analog 5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 39181-45-8) possesses a primary amine with two donor hydrogens [1].

Medicinal Chemistry ADME Hydrogen Bonding

Computed LogP (XLogP3-AA) Differential: N-Methyl Derivative vs. Primary Amine Analog

The target compound exhibits a computed LogP of approximately 1.90 (Chemsrc) , while the non-methylated primary amine analog (CAS 39181-45-8) has a computed XLogP3-AA of 2.3 (PubChem) [1]. This difference of ~0.4 log units reflects the influence of N-methylation on lipophilicity, which can affect compound partitioning, solubility, and off-target binding.

Lipophilicity ADME QSAR

Rotatable Bond Count & Conformational Flexibility vs. Direct Aryl Analog (CAS 26907-54-0)

The 4-methylbenzyl substituent introduced via a methylene spacer adds conformational flexibility compared to the direct 4-methylphenyl analog 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (CAS 26907-54-0). The target compound possesses 3 rotatable bonds (N-methyl, methylene linker, and aryl-methyl bond), whereas the direct aryl analog has only 1 rotatable bond (the aryl-methyl bond) [1]. This difference can affect entropy of binding and ligand pre-organization.

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Predicted Aqueous Solubility: EPA T.E.S.T. Estimates for Non-Methylated Analog (CAS 39181-45-8) and Inferred Shift for N-Methyl Derivative

The non-methylated analog 5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 39181-45-8) has a predicted aqueous solubility of 64.6 mg/L (EPA T.E.S.T.) [1]. N-Methylation typically reduces aqueous solubility by decreasing hydrogen-bond donor capacity and/or increasing logP; however, in this case the lower LogP of the target compound (1.90) compared to the primary amine analog (2.3) complicates the prediction. Experimental solubility data for the N-methyl derivative are not publicly available, but Class-level SAR indicates that N-methyl secondary amines generally exhibit 2- to 10-fold lower aqueous solubility than their primary amine counterparts when lipophilicity is held constant [2].

Solubility Formulation ADME

Recommended Procurement and Application Scenarios for N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine


Structure-Activity Relationship (SAR) Studies on N-Alkyl Modification of 1,3,4-Thiadiazol-2-amines

In medicinal chemistry campaigns exploring the impact of N-alkylation on target binding and ADME properties, this compound serves as the secondary-amine probe alongside its primary-amine analog (CAS 39181-45-8). The reduction in H-bond donor count (2→1) and the shift in LogP (Δ ~0.4 units) provide a controlled chemical perturbation to interrogate hydrogen-bond-dependent pharmacophore features [1]. This pair is particularly useful for kinase, GPCR, or antibacterial target projects where amine substitution status is a known activity determinant [2].

Positional Isomer Comparator Library for Methylbenzyl-Thiadiazole Scaffolds

The para-methylbenzyl substitution on this compound (CAS 87410-86-4) differentiates it from the meta-methyl isomer (CAS 87410-80-8). Systematic comparison of these positional isomers enables the assessment of substituent geometry on biological activity, crystal packing, and physicochemical properties. This is directly relevant for hit-to-lead optimization where regioisomeric selectivity can translate into differential target engagement or off-target profiles .

Agrochemical Lead Exploration Requiring Intermediate Lipophilicity

With a computed LogP of ~1.9, this compound occupies an intermediate lipophilicity range suitable for foliar uptake and systemic translocation in plant tissues . It can be evaluated alongside more lipophilic thiadiazole analogs (e.g., direct aryl derivatives with LogP >2.5) to probe the lipophilicity-activity relationship for fungicidal or herbicidal endpoints. The N-methyl group also provides a potential metabolic soft spot for oxidative N-demethylation, which can be advantageous for pro-pesticide design [3].

Crystallography and Solid-State Studies of Secondary Amine Thiadiazoles

The single N–H donor in the N-methyl secondary amine motif directs a specific hydrogen-bonding pattern distinct from the primary amine dimer synthon observed in non-methylated analogs. This is relevant for crystal engineering, co-crystal design, and solid-form screening where hydrogen-bond topology dictates lattice stability and solubility. The para-methylbenzyl group additionally provides a handle for C–H···π interactions that can influence crystal packing [4].

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